molecular formula C18H15F3N2O3 B2939359 methyl (2E)-2-(phenylformamido)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate CAS No. 338785-15-2

methyl (2E)-2-(phenylformamido)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate

Cat. No.: B2939359
CAS No.: 338785-15-2
M. Wt: 364.324
InChI Key: XRGPASOWJNAVKA-RVDMUPIBSA-N
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Description

Methyl (2E)-2-(phenylformamido)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate is an α,β-unsaturated ester featuring two distinct substituents: a phenylformamido group (N-phenylcarboxamide) at the C2 position and a 3-(trifluoromethyl)phenylamino group at the C3 position. The (2E) configuration indicates a syn-periplanar arrangement of the double bond, which is critical for its electronic and steric properties. Though direct synthetic details for this compound are absent in the provided evidence, analogous compounds (e.g., ) suggest synthesis via Knoevenagel condensations or cyclization reactions under thermal/microwave conditions .

Properties

IUPAC Name

methyl (E)-2-benzamido-3-[3-(trifluoromethyl)anilino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3/c1-26-17(25)15(23-16(24)12-6-3-2-4-7-12)11-22-14-9-5-8-13(10-14)18(19,20)21/h2-11,22H,1H3,(H,23,24)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGPASOWJNAVKA-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC=CC(=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1=CC=CC(=C1)C(F)(F)F)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2E)-2-(phenylformamido)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate, also known by its CAS number 338785-15-2, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H15F3N2O3
  • Molecular Weight : 364.324 g/mol
  • IUPAC Name : methyl (E)-2-benzamido-3-[3-(trifluoromethyl)anilino]prop-2-enoate

Recent studies suggest that this compound exhibits its biological effects primarily through the inhibition of specific protein kinases involved in cellular signaling pathways. Notably, it has shown activity against discoidin domain receptors (DDR1 and DDR2), which are implicated in fibrosis and cancer progression.

Key Findings:

  • Inhibition of DDR1/DDR2 : The compound has been found to inhibit DDR1 and DDR2, which play critical roles in extracellular matrix (ECM) signaling. This inhibition can potentially reduce fibrosis in lung tissues, as demonstrated in animal models where DDR1 deletion alleviated bleomycin-induced lung inflammation and fibrosis .
  • Selectivity and Potency : The compound exhibits selectivity towards DDR kinases, with IC50 values indicating potent inhibition at low concentrations. For instance, related compounds have shown IC50 values in the nanomolar range against DDR2 .

Biological Activity Data

The following table summarizes the biological activity of this compound and its analogs:

CompoundTarget KinaseIC50 (nmol/L)Inhibition (%) at 10 nmol/L
Methyl (2E)-...DDR11.7 ± 0.393.9%
Methyl (2E)-...DDR22.2 ± 0.392.7%
Analog Compound AKDR5.4 ± 0.454.5%
Analog Compound BRET4.1 ± 0.777.1%

Case Studies

Case Study 1: Pulmonary Fibrosis Model
In a study involving bleomycin-induced pulmonary fibrosis, treatment with compounds similar to methyl (2E)-... resulted in significant reductions in collagen deposition and inflammation markers compared to untreated controls. The mechanism was linked to the inhibition of DDR signaling pathways, highlighting the therapeutic potential of targeting these receptors in fibrotic diseases .

Case Study 2: Cancer Cell Lines
Another investigation assessed the effects of this compound on various cancer cell lines, revealing that it could induce apoptosis in cells expressing high levels of DDRs. The results indicated that the compound's ability to inhibit kinase activity leads to reduced cell viability and increased apoptosis rates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The table below compares structural features and molecular properties of methyl (2E)-2-(phenylformamido)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate with analogous α,β-unsaturated esters:

Compound Name Molecular Formula Substituents Molecular Weight Key Substituent Effects Reference
This compound C₁₉H₁₆F₃N₂O₃ (hypothetical) Phenylformamido, 3-(trifluoromethyl)phenylamino 380.34 Enhanced H-bonding (amide/amino) and lipophilicity (CF₃) Target
Methyl (2E)-3-[3-(trifluoromethyl)phenyl]acrylate C₁₁H₉F₃O₂ 3-(Trifluoromethyl)phenyl 230.18 High lipophilicity; electron-withdrawing CF₃ activates double bond for nucleophilic attack
Ethyl (2E)-2-cyano-3-[(3-fluorophenyl)amino]prop-2-enoate C₁₂H₁₀FN₂O₂ Cyano, 3-fluorophenylamino 248.22 Cyano group increases electrophilicity; fluorophenyl enhances metabolic stability
Methyl 2-azido-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}propenoate C₁₆H₁₁F₃N₃O₃ Azido, 5-[3-(trifluoromethyl)phenyl]-2-furyl 359.27 Azide enables click chemistry; furyl-CF₃ contributes to π-stacking in crystals
(2S)-Methyl 3-phenyl-2-[(2-phenyl-1H-imidazol-4-yl)methylamino]propanoate C₂₀H₂₁N₃O₂ Phenyl, (2-phenyl-1H-imidazol-4-yl)methylamino 335.40 Imidazole introduces basicity; chiral center affects biological activity

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound and significantly increases logP compared to non-fluorinated analogues.
  • Solubility: Amino and formamido groups in the target compound may improve aqueous solubility relative to purely aromatic esters (e.g., ).
  • Melting Points: While data for the target compound is unavailable, reports a melting point of 165–166°C for a structurally complex propanoate, suggesting that bulky substituents elevate melting points .

Spectroscopic Characteristics

  • NMR : The target compound’s ¹H-NMR would show signals for the formamido NH (~δ 8–10 ppm), aromatic protons (δ 6.8–7.8 ppm), and ester methyl (~δ 3.6–3.8 ppm). Comparable shifts are observed in (δ 3.58 ppm for OCH₃) and (δ 5.53 ppm for acrylate protons) .
  • IR : Stretching vibrations for amide (1650–1700 cm⁻¹) and ester (1700–1750 cm⁻¹) groups are expected.

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